5-Bromobufuralol Hydrochloride
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Overview
Description
5-Bromobufuralol Hydrochloride is a chemical compound with the molecular formula C16H22BrClNO2 and a molecular weight of 375.71 . It is an intermediate in the synthesis of Bufuralol, a β-Adrenergic blocker with peripheral vasodilating activity. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobufuralol Hydrochloride involves several steps. One common method includes the bromination of Bufuralol to introduce the bromine atom at the 5-position of the benzofuran ring. The reaction typically uses bromine or a brominating agent under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified and converted to its hydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
5-Bromobufuralol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromobufuralol Hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: Used in studies involving β-Adrenergic blockers and their effects on biological systems.
Medicine: Research on its potential therapeutic applications, particularly in cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Bromobufuralol Hydrochloride involves its role as a β-Adrenergic blocker. It binds to β-adrenergic receptors, inhibiting the action of catecholamines like epinephrine and norepinephrine. This inhibition leads to a decrease in heart rate and blood pressure, providing therapeutic benefits in conditions like hypertension .
Comparison with Similar Compounds
Similar Compounds
Bufuralol: The parent compound of 5-Bromobufuralol Hydrochloride, also a β-Adrenergic blocker.
Propranolol: Another β-Adrenergic blocker used in the treatment of cardiovascular diseases.
Atenolol: A selective β1 receptor blocker used to treat hypertension and angina.
Uniqueness
This compound is unique due to the presence of the bromine atom at the 5-position of the benzofuran ring, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to β-adrenergic receptors and its effectiveness as a β-Adrenergic blocker .
Properties
IUPAC Name |
1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-(tert-butylamino)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2.ClH/c1-5-10-6-12(17)7-11-8-14(20-15(10)11)13(19)9-18-16(2,3)4;/h6-8,13,18-19H,5,9H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTDOJOZYWBVHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C=C(O2)C(CNC(C)(C)C)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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